molecular formula C8H16N2O B1591034 4-(Pyrrolidin-3-yl)morpholine CAS No. 53617-37-1

4-(Pyrrolidin-3-yl)morpholine

Cat. No. B1591034
CAS RN: 53617-37-1
M. Wt: 156.23 g/mol
InChI Key: OPJDRNMJJNFSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Pyrrolidin-3-yl)morpholine” is a chemical compound with the empirical formula C8H16N2O . It is used as a pharmaceutical intermediate . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “4-(Pyrrolidin-3-yl)morpholine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-3-yl)morpholine” is characterized by a five-membered pyrrolidine ring and a morpholine ring . The presence of these rings allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“4-(Pyrrolidin-3-yl)morpholine” is a solid compound with a molecular weight of 156.23 . The physicochemical parameters of pyrrolidine derivatives can be influenced by steric factors, which can also affect their biological activity .

Scientific Research Applications

Discovery of 3-oxabicyclo[4.1.0]heptane: A Non-nitrogen Containing Morpholine Isostere

In the pursuit of novel inhibitors for the PI3K-AKT-mTOR pathway, researchers have identified 4-(Pyrimidin-4-yl)morpholines as key pharmacophores due to their ability to form crucial hydrogen bonding interactions, thus conveying selectivity over a broad kinome range. The discovery of a potent non-nitrogen containing morpholine isostere, 3-oxabicyclo[4.1.0]heptane, showcases its capacity to mimic the conformational preferences of morpholines, thereby contributing to the development of potent and selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).

Structural and Spectroscopic Investigation of 1‐amino‐2,4‐dinitrobenzenes

The crystal structures and solution behaviors of 1-pyrrolidino-2,4-dinitrobenzene and 1-morpholino-2,4-dinitrobenzene have been elucidated through single-crystal x-ray diffraction alongside UV-visible spectrophotometry and NMR spectroscopy. These compounds exhibit rotational dynamics of nitro groups and amino groups both in solid state and in solution, highlighting the versatility of morpholino derivatives in structural and spectroscopic studies (Remedi et al., 1998).

Amino Derivatives of 1,8-naphthalic Anhydride and Derived Dyes

The condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including pyrrolidino derivatives, has led to the creation of dyes that exhibit yellow to orange colors on synthetic-polymer fibers. This research not only expands the chemical repertoire of naphthalic anhydride derivatives but also contributes to the development of colorants with favorable coloration and fastness properties on polyester materials (Peters & Bide, 1985).

Probing Dynamic Features of Zirconium Complexes

The synthesis and characterization of amino-substituted bent metallocenes derived from reactions involving morpholine and pyrrolidine showcase the dynamic features of these complexes. X-ray diffraction and dynamic NMR spectroscopy have provided insights into the structural and dynamic aspects of these zirconium complexes, offering potential applications in catalysis and materials science (Knüppel et al., 2000).

Synthesis and Spectroscopic Characterization of Co(III) Complexes

The synthesis and detailed characterization of Co(III) complexes featuring morpholine and pyrrolidine moieties have been achieved. X-ray diffraction studies have provided valuable insights into the molecular structures and interactions within these complexes, which could have implications for their use in various catalytic and material applications (Amirnasr et al., 2001).

Future Directions

The pyrrolidine ring, present in “4-(Pyrrolidin-3-yl)morpholine”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the potential of this scaffold in drug discovery, particularly in the treatment of various human diseases .

properties

IUPAC Name

4-pyrrolidin-3-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDRNMJJNFSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562382
Record name 4-(Pyrrolidin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-3-yl)morpholine

CAS RN

53617-37-1
Record name 4-(Pyrrolidin-3-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53617-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(Pyrrolidin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(Pyrrolidin-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(Pyrrolidin-3-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(Pyrrolidin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.